molecular formula C12H12ClN3OS B2500495 N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 329079-24-5

N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2500495
CAS No.: 329079-24-5
M. Wt: 281.76
InChI Key: JNPZVVWEWYQEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group linked via an acetamide bridge to a 1-methylimidazole-2-thiol moiety.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-16-6-5-14-12(16)18-8-11(17)15-10-4-2-3-9(13)7-10/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPZVVWEWYQEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-chloroaniline, which is reacted with chloroacetyl chloride to form N-(3-chlorophenyl)-2-chloroacetamide.

    Formation of Imidazole Derivative: The next step involves the reaction of the intermediate with 1-methylimidazole in the presence of a base such as sodium hydride or potassium carbonate. This step forms the imidazole ring attached to the acetamide.

    Thioether Formation: Finally, the compound is treated with a thiol reagent, such as thiourea, under basic conditions to introduce the sulfanyl group, yielding N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl

Biological Activity

N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores the compound's biological activity, including its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C12H12ClN3OS
  • Molecular Weight : 281.76 g/mol
  • CAS Number : [insert CAS number if available]

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been particularly noted for its effectiveness against various strains of mycobacteria, including Mycobacterium abscessus and Mycobacterium tuberculosis.

Efficacy Against Mycobacteria

Research has shown that compounds with similar structures can inhibit the MmpL3 transporter, crucial for mycobacterial cell wall synthesis. This inhibition leads to increased susceptibility of the bacteria to antibiotics. For instance, derivatives of this compound have demonstrated minimum inhibitory concentrations (MIC) as low as 0.0039 µg/mL against resistant strains of Mycobacterium .

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that this compound exhibits a high selectivity index (SI) against human cell lines, suggesting a favorable therapeutic window. For example, studies conducted on THP-1 cells indicated no significant toxicity at concentrations that were effective against mycobacterial strains, with an SI greater than 1910 for M. abscessus .

The compound is believed to act by disrupting the lipid metabolism in mycobacteria through direct inhibition of the MmpL3 transporter. This mechanism is critical for the development of new antimycobacterial agents, especially in light of increasing antibiotic resistance.

Study 1: Efficacy in Animal Models

In vivo studies using murine models infected with M. abscessus demonstrated that treatment with this compound resulted in significant reductions in bacterial load compared to untreated controls. The compound showed good oral bioavailability and was well-tolerated by the animals .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of substituents on the imidazole ring and the chlorophenyl moiety in enhancing biological activity. Variations in these groups resulted in differing levels of antimicrobial efficacy, underscoring the potential for further optimization in drug design .

Table 1: Biological Activity Summary

Compound NameMIC (µg/mL)Target PathogenCytotoxicity (THP-1 Cells)Selectivity Index
This compound0.0039M. abscessusNo toxicity observed>1910
Related Compound A0.05M. tuberculosisModerate toxicity<100
Related Compound B0.25M. xenopiHigh toxicity<10

Table 2: Structure Activity Relationship Findings

Substituent TypeVariationEffect on Activity
Imidazole RingMethyl vs EthylEnhanced activity with methyl
Chlorophenyl GroupPositioning variationsOptimal at para position
Alkyl Chain LengthC4 vs C8Increased length reduces activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound shares core structural motifs with several analogs, differing primarily in the heterocyclic ring system and substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/State
N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide C12H11ClN3OS 296.75 1-Methylimidazole-2-thiol Not reported
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II) C12H11ClN5OS 316.77 4,6-Diaminopyrimidine-2-thiol Crystalline solid
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide C15H11ClN3OS 324.79 Benzoimidazole-2-thiol Not reported
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(5,6-dichloropyridin-3-yl)-N-ethylformamido]acetamide C18H17Cl2N3O4 410.26 Dichloropyridine, benzodioxane Not reported

Key Observations :

  • The replacement of the imidazole ring with 4,6-diaminopyrimidine (Compound II) increases molecular weight and introduces additional hydrogen-bonding sites, influencing crystal packing and solubility .
  • Dichloropyridine-containing analogs () demonstrate higher molecular weights and halogen-driven hydrophobicity, which may enhance binding to hydrophobic enzyme pockets.

Crystal Structure and Hydrogen Bonding

Crystallographic studies reveal significant conformational differences:

  • Compound II (): Two independent molecules in the asymmetric unit exhibit dihedral angles of 59.70° and 62.18° between the pyrimidine and chlorophenyl rings. Intramolecular N–H⋯N bonds form S(7) motifs, while intermolecular N–H⋯O/Cl bonds create 3D networks .
  • Dichlorophenyl acetamide derivatives (): Three molecules in the asymmetric unit show dihedral angles ranging from 44.5° to 77.5°, with N–H⋯O dimers forming R22(10) motifs. Steric repulsion between substituents affects planarity .
Table 2: Bioactivity Comparison ()
Compound Class LOX Inhibition α-Glucosidase Inhibition BChE Inhibition Antimicrobial Activity
Indole-oxadiazole acetamides Moderate High Low Not tested
Dichlorophenyl acetamides Not reported Not reported Not reported Moderate (as ligands)
Target compound Not reported Not reported Not reported Potential (structural similarity to antimicrobial analogs )

Key Findings :

  • Indole-oxadiazole derivatives () show high α-glucosidase inhibition (IC50 < 10 µM), attributed to the electron-rich oxadiazole and indole moieties .
  • Benzoimidazole-thioacetamides () are reported to exhibit antimicrobial activity, suggesting the target compound may share similar properties due to the imidazole-thioether group .

Q & A

Q. What are the optimized synthetic routes for N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, and how can purity be ensured?

The synthesis involves multi-step reactions:

  • Imidazole ring formation : Cyclization of precursors under acidic/basic conditions.
  • Sulfanyl linkage introduction : Reaction of imidazole derivatives with thiols.
  • Acetamide coupling : Final step with an acetamide precursor. Purity optimization : Use recrystallization or chromatography (e.g., HPLC) to isolate the compound. Reaction progress can be monitored via TLC or NMR spectroscopy .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons (e.g., distinguishing imidazole and chlorophenyl signals).
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • X-ray Crystallography : Resolves 3D structure and confirms stereochemistry. For example, intramolecular N–H⋯N hydrogen bonds form an S(7) ring motif in related acetamide derivatives .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal stability : Differential Scanning Calorimetry (DSC) can assess decomposition temperatures.
  • pH sensitivity : Hydrolysis of the acetamide group may occur under strongly acidic/basic conditions.
  • Oxidative stability : The sulfanyl group is prone to oxidation; reactions should be conducted under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Use programs like SHELXL for iterative refinement:

  • Apply restraints to bond lengths/angles if disorder is present.
  • Validate hydrogen bonding networks using Hirshfeld surface analysis.
  • Cross-validate with spectroscopic data (e.g., NMR) to resolve ambiguities in electron density maps .

Q. What strategies are employed to establish structure-activity relationships (SAR) for biological activity?

  • Substituent modification : Replace the chlorophenyl group with fluorophenyl or methyl groups to assess antimicrobial potency changes (e.g., IC₅₀ shifts from ~5–50 µM in analogs) .
  • Functional group masking : Convert the sulfanyl group to sulfone/sulfoxide to study metabolic stability .
  • In silico docking : Predict binding affinities to targets like elastase or α-glucosidase .

Q. What experimental methodologies are used to evaluate enzyme inhibition mechanisms?

  • Enzyme kinetics : Measure IC₅₀ values via spectrophotometric assays (e.g., inhibition of α-glucosidase or elastase).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
  • Molecular Dynamics Simulations : Model interactions between the compound and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .

Q. How do hydrogen-bonding networks influence crystal packing and solubility?

  • Intermolecular interactions : N–H⋯O and C–H⋯Cl bonds in related compounds form corrugated layers or 3D frameworks, affecting solubility.
  • Solubility prediction : Use Hirshfeld surface analysis to identify dominant interactions. For example, N-(3-chlorophenyl) analogs exhibit lower aqueous solubility due to hydrophobic chlorophenyl packing .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Pharmacophore mapping : Identify critical motifs (e.g., imidazole sulfur for hydrogen bonding).
  • ADMET prediction : Optimize logP and polar surface area for bioavailability.
  • Quantum Mechanical (QM) calculations : Predict redox potentials of the sulfanyl group to prioritize stable derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.